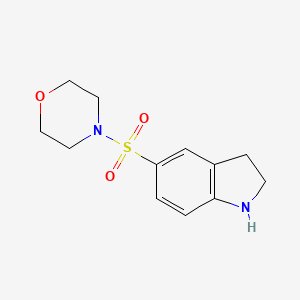

5-(Morpholin-4-ylsulfonyl)indoline

Vue d'ensemble

Description

5-(Morpholin-4-ylsulfonyl)indoline is a chemical compound with the molecular formula C12H16N2O3S and a molar mass of 268.33 g/mol . It is an indoline derivative, which means it contains an indoline core structure. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylsulfonyl)indoline typically involves the following steps:

Starting Materials: The synthesis begins with indoline and morpholine as the primary starting materials.

Sulfonylation Reaction: Indoline undergoes a sulfonylation reaction with a sulfonyl chloride derivative to introduce the sulfonyl group.

Morpholine Addition: The sulfonylated indoline is then reacted with morpholine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation and subsequent morpholine addition reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the overall production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfonyl group in 5-(Morpholin-4-ylsulfonyl)indoline can undergo oxidation under controlled conditions. For instance:

-

Reagents : Hydrogen peroxide () or m-chloroperbenzoic acid (m-CPBA) in acidic media.

-

Products : Stable sulfone derivatives with retained indoline backbone1.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | , acidic conditions | Sulfone derivatives |

Reduction Reactions

The sulfonyl group can be reduced to a sulfide group, altering its electronic properties:

-

Reagents : Sodium borohydride () or lithium aluminum hydride () in anhydrous solvents.

-

Products : Sulfide derivatives with potential applications in medicinal chemistry1.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction | , tetrahydrofuran | Sulfide derivatives |

Substitution Reactions

The indoline core participates in electrophilic substitution, particularly at the C-7 position due to the electron-donating morpholine group:

-

Reagents : Halogens (e.g., ) in the presence of or nitro groups using mixed acids.

-

Products : Brominated or nitrated derivatives1.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Bromination | , | 7-Bromoindoline sulfonamide |

| Nitration | , | 7-Nitroindoline sulfonamide |

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonyl group activates the aromatic ring for nucleophilic substitution:

-

Reagents : Amines (e.g., morpholine, piperidine) under basic conditions.

Cyclization Reactions

Under reflux with acetic acid, this compound forms fused heterocycles (e.g., spiroindolines) via intramolecular cyclization3.

Comparative Reactivity Insights

A comparison with structurally related compounds highlights unique reactivity patterns:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | Sulfonyl, morpholine, indoline | High electrophilic substitution |

| 5-Fluoroindole sulfonamide | Fluorine, sulfonamide | Enhanced oxidative stability |

| Spiroindoline derivatives | Fused heterocycles | Cyclization-dependent bioactivity3 |

Experimental Findings

Applications De Recherche Scientifique

Chemical Properties and Structure

5-(Morpholin-4-ylsulfonyl)indoline has the molecular formula and a molar mass of 268.33 g/mol. Its structure features an indoline core substituted with a morpholine group and a sulfonyl moiety, contributing to its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been identified as a potential inhibitor of various cancer cell lines, including non-small cell lung cancer (NSCLC). A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vivo, highlighting its therapeutic potential against specific cancer types .

Antimicrobial Properties

The compound has also shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 15.625 µM to 62.5 µM for various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves inhibiting protein synthesis and disrupting bacterial cell wall integrity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

Anti-inflammatory Effects

In preclinical models, the compound has exhibited anti-inflammatory effects by acting as a dual inhibitor of COX-1 and Akt pathways. This dual action may provide therapeutic benefits in conditions characterized by inflammation .

Mechanistic Studies

This compound has been studied for its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Molecular docking studies have revealed its binding affinity to key proteins implicated in cancer and inflammatory diseases, suggesting avenues for further development as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it suitable for further development in drug formulation. Its ability to penetrate biological membranes enhances its potential efficacy as a pharmaceutical agent.

Material Science Applications

Beyond biological applications, this compound serves as a building block in organic synthesis, facilitating the development of novel materials with specific properties such as polymers and dyes. Its unique chemical structure allows for the modification and enhancement of material characteristics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-N-(1H-indol-5-yl)-5-(morpholin-4-yl)benzamide | Fluoro group and benzamide moiety | Targets mitogen-activated protein kinase 14 |

| 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione | Indole derivative with a dione structure | Different functionalization leading to varied reactivity |

| 1-(morpholin-4-yl)-indole | Simple indole structure with morpholine | Lacks the sulfonamide functionality |

Mécanisme D'action

The mechanism of action of 5-(Morpholin-4-ylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The indoline core structure may also contribute to its biological activity by interacting with cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indoline: The parent compound of 5-(Morpholin-4-ylsulfonyl)indoline.

Morpholine: A key component in the synthesis of the compound.

Sulfonylated Indolines: Other indoline derivatives with sulfonyl groups

Uniqueness

This compound is unique due to the presence of both a morpholine and a sulfonyl group attached to the indoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

5-(Morpholin-4-ylsulfonyl)indoline is a sulfonamide derivative of indoline, notable for its potential biological activities, particularly in cancer research and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its structural characteristics allow it to interact with various cellular pathways involved in tumor growth and proliferation. Notably, studies have shown that this compound can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Key Findings:

- Mechanism of Action: The compound has been observed to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates.

- IC50 Values: In vitro studies report IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate potency .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC): The MIC values for this compound range from 15.625 µM to 62.5 µM against various bacterial strains, showcasing its potential as an antimicrobial agent .

- Mechanism: The antimicrobial action is attributed to the inhibition of protein synthesis and disruption of bacterial cell wall integrity.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that this compound has unique properties that enhance its biological activity. The following table summarizes key structural features and activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-N-(1H-indol-5-yl)-5-(morpholin-4-yl)benzamide | Fluoro group and benzamide moiety | Targets mitogen-activated protein kinase 14 |

| 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione | Indole derivative with a dione structure | Different functionalization leading to varied reactivity |

| 1-(morpholin-4-yl)-indole | Simple indole structure with morpholine | Lacks the sulfonamide functionality |

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines: A recent study evaluated the effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Testing: Another study assessed the compound's effectiveness against MRSA strains, reporting an MIC value of 15.625 µM, which is competitive compared to standard antibiotics like ciprofloxacin .

Propriétés

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUZORSHCTUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424550 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57256585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874594-02-2 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.